3-Nonanoylcyclopentan-1-one
Description
3-Nonanoylcyclopentan-1-one is a cyclopentanone derivative substituted with a nonanoyl group (-CO-C₈H₁₇) at the 3-position of the cyclopentane ring. Its molecular formula is C₁₄H₂₄O₂, with a calculated molecular weight of 224.34 g/mol. The compound’s structure combines the cyclic ketone framework of cyclopentanone with a long-chain acyl group, which likely influences its physical properties (e.g., solubility in nonpolar solvents) and reactivity (e.g., susceptibility to nucleophilic attack at the ketone group).
Properties
CAS No. |
217466-06-3 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
3-nonanoylcyclopentan-1-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-14(16)12-9-10-13(15)11-12/h12H,2-11H2,1H3 |
InChI Key |
QVHFERPSQFSNTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1CCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonanoylcyclopentan-1-one typically involves the reaction of cyclopentanone with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation, where cyclopentanone reacts with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3-Nonanoylcyclopentan-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Nonanoylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nonanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nonanoic acid or cyclopentanone derivatives.
Reduction: 3-Nonanoylcyclopentanol.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
3-Nonanoylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Nonanoylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to altered cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-Nonanoylcyclopentan-1-one* | Not provided | C₁₄H₂₄O₂ | 224.34 | Cyclopentanone, nonanoyl group |
| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | 143.18 | Cyclopentane, ester, amine |
| 3-Methyl-3-phenylcyclopentan-1-one | 92013-10-0 | C₁₂H₁₄O | 174.24 | Cyclopentanone, methyl, phenyl |
| 2-Cyclopentylidenecyclopentan-1-one | Not provided | C₁₀H₁₂O | 148.20 | Cyclopentanone, cyclopentylidene |
| 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one | Not provided | C₁₃H₁₅NO₂ | 217.26 | Spirocyclic, ketone, phenyl, ether |
*Note: Data for 3-Nonanoylcyclopentan-1-one are inferred from its structure.
Key Findings:
Structural Complexity and Functional Groups 3-Nonanoylcyclopentan-1-one features a long aliphatic chain, distinguishing it from aromatic-substituted analogs like 3-Methyl-3-phenylcyclopentan-1-one (CAS 92013-10-0) . The nonanoyl group likely increases hydrophobicity compared to phenyl or spirocyclic substituents. Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7) incorporates both amine and ester groups, making it more polar and reactive toward nucleophiles or acids compared to the ketone-dominated derivatives .
Molecular Weight and Physical Properties The molecular weight of 3-Nonanoylcyclopentan-1-one (224.34 g/mol) exceeds that of all compared compounds, suggesting higher boiling and melting points. For example, 3-Methyl-3-phenylcyclopentan-1-one (174.24 g/mol) is likely more volatile .
Safety and Handling Methyl 3-aminocyclopentanecarboxylate requires stringent safety protocols (e.g., immediate medical consultation for inhalation or skin contact) due to its amine and ester functionalities . 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one has undefined hazards, necessitating precautionary use of PPE and ventilation .
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